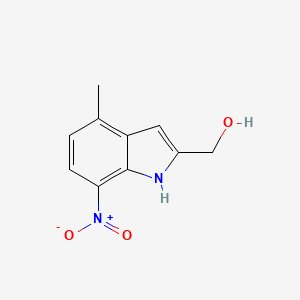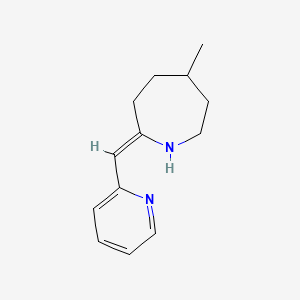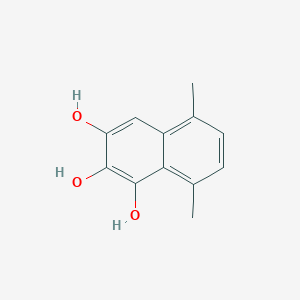
2-Amino-3-(indolin-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(indolin-3-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound is structurally related to tryptophan, an essential amino acid, and has a similar indole ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(indolin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of indole-3-acetaldehyde with glycine in the presence of a reducing agent. The reaction typically proceeds under mild conditions and yields the desired product after purification.
Another method involves the use of indole-3-acetic acid as a starting material. This compound is first converted to its corresponding acid chloride, which is then reacted with ammonia to form the amide. Subsequent reduction of the amide yields this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
Starting Material Preparation: Synthesis of indole-3-acetaldehyde or indole-3-acetic acid.
Reaction Optimization: Use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Purification: Techniques such as crystallization, distillation, and chromatography to obtain the pure product.
化学反应分析
Types of Reactions
2-Amino-3-(indolin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction of the carboxylic acid group to form alcohols or amines.
Substitution: Electrophilic substitution reactions on the indole ring, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 2-amino-3-(indolin-3-yl)propanol.
Substitution: Formation of halogenated or nitrated indole derivatives.
科学研究应用
2-Amino-3-(indolin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its role in various biological processes, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Amino-3-(indolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. For example, it can act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
Tryptophan: An essential amino acid with a similar indole ring structure.
Indole-3-acetic acid: A plant hormone with an indole ring and carboxylic acid group.
Indole-3-propionic acid: A compound with a similar structure but different biological activities.
Uniqueness
2-Amino-3-(indolin-3-yl)propanoic acid is unique due to its specific combination of an indole ring with an amino acid side chain. This structure allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H14N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,7,9,13H,5-6,12H2,(H,14,15) |
InChI 键 |
SPHNJDOWMOXSMT-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=CC=CC=C2N1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11899330.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine](/img/structure/B11899336.png)
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid](/img/structure/B11899343.png)
![2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one](/img/structure/B11899348.png)




![7-Cyclopentyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11899389.png)




